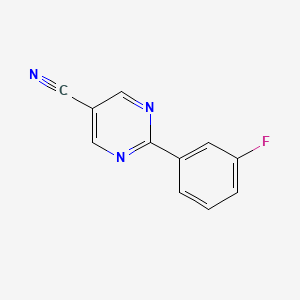![molecular formula C11H12FN3 B1438204 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1152880-22-2](/img/structure/B1438204.png)
1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Übersicht
Beschreibung
“1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also contains a fluoro group and an amine group .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the retrieved papers. Pyrazole-containing compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has demonstrated the synthesis of various derivatives of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine and their evaluation for antimicrobial and antifungal activities. For instance, compounds synthesized by condensation reactions and characterized by IR, NMR, and mass spectral studies have exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016). Moreover, novel Schiff bases prepared using similar derivatives demonstrated significant antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Puthran et al., 2019).
Potential Anticancer Agents
Some synthesized compounds have been evaluated for their cytotoxicity against various human cancer cell lines, showing moderate to significant cytotoxicity. This suggests the potential of these derivatives as anticancer agents. For example, analogs synthesized to explore their in vitro cytotoxicity exhibited promising results against human cervix, lung, prostate, and mouse embryo fibroblasts cell lines, with some compounds showing significant cytotoxicity comparable to the standard drug etoposide (Alam et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of this compound derivatives have also been a significant area of research. Studies involving X-ray single crystal structure determination have helped in understanding the molecular structure and potential reactivity of these compounds (Loh et al., 2013). Additionally, molecular docking studies have been conducted to predict the inhibitory activity of these compounds against specific targets, providing insights into their potential therapeutic applications (Mary et al., 2015).
Environmental and Synthetic Applications
Some studies have focused on the environmentally benign synthesis of fluorinated derivatives, highlighting the importance of developing sustainable and eco-friendly synthetic methods for these compounds. These studies not only emphasize the antimicrobial activity of the synthesized compounds but also their potential applications in environmental sustainability (Shelke et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-pyrazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8(13)10-7-9(12)3-4-11(10)15-6-2-5-14-15/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWZLSWKVZFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



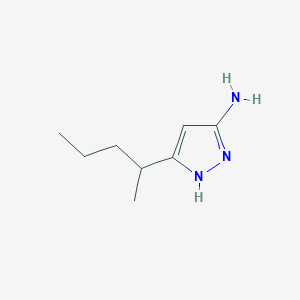
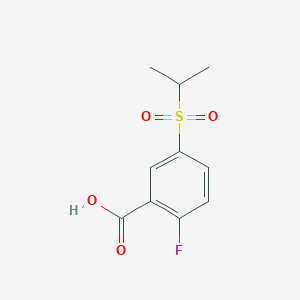
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
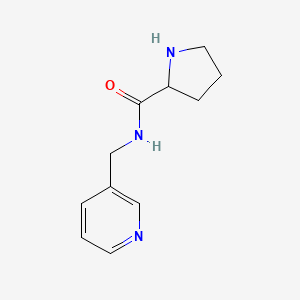

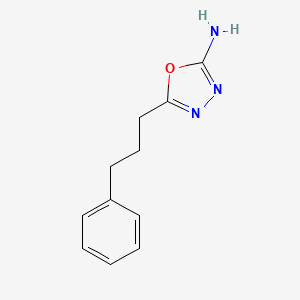
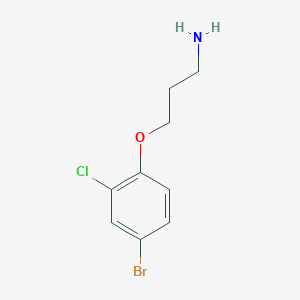
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)

![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)
